8-hydroxyguanosine (8-oxo-7,8-dihydroguanosine) is a modified nucleoside primarily recognized as a biomarker of oxidative stress and damage to DNA and RNA. [, , ] It arises from the oxidation of guanosine, specifically at the C8 position of the guanine base. [, , , , ] This modification can occur in vivo due to reactive oxygen species generated from various sources, including normal cellular metabolism and environmental exposures. [, , , ]
The presence of 8-hydroxyguanosine in DNA can lead to mutations, mispairing with adenine during replication, and potential contributions to carcinogenesis. [, , , ] In RNA, 8-hydroxyguanosine can affect translational fidelity and contribute to cellular dysfunction. [, , ]
8-Hydroxyguanosine is classified as an oxidized nucleoside. It is produced in vivo from the oxidation of guanine, which can occur due to environmental factors such as ionizing radiation or endogenous processes related to metabolic activity. The compound can be detected in various biological fluids, including urine and saliva, serving as an indicator of oxidative stress levels within an organism .
The synthesis of 8-hydroxyguanosine can occur through several pathways:
The molecular structure of 8-hydroxyguanosine consists of a guanine base linked to a ribose sugar. Its chemical formula is C₁₀H₁₂N₄O₅, with a molecular weight of approximately 252.23 g/mol.
8-Hydroxyguanosine participates in several chemical reactions:
The mechanism by which 8-hydroxyguanosine exerts its effects primarily involves its role in mutagenesis:
8-Hydroxyguanosine has several scientific applications:
8-Hydroxyguanosine (chemical formula: C~10~H~13~N~5~O~6~; IUPAC name: 2-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione) is a modified nucleoside derived from the oxidation of guanosine, a fundamental building block of RNA. This molecule is structurally characterized by the addition of a hydroxyl group (-OH) at the C8 position of the guanine base, resulting in a shift from the predominant keto-amino form to the 6,8-diketo tautomer [2] [7]. This oxidation alters the electronic distribution of the guanine ring, reducing its redox potential from −3.0 V to −2.71 V and making it more susceptible to further oxidation [9].
The structural perturbation significantly impacts molecular behavior. 8-Hydroxyguanosine adopts a syn conformation (where the base rotates relative to the sugar), enabling non-canonical base pairing with adenine instead of cytosine during translation [9] [10]. This mispairing propensity underlies its mutagenic potential in transcriptional processes. Analytically, 8-Hydroxyguanosine is distinguished from its DNA counterpart (8-hydroxy-2'-deoxyguanosine, 8-OHdG) by the presence of a hydroxyl group at the 2' position of the ribose sugar [3] [8].
Table 1: Key Chemical Properties of Guanosine and 8-Hydroxyguanosine
Property | Guanosine | 8-Hydroxyguanosine |
---|---|---|
Molecular Formula | C~10~H~13~N~5~O~5~ | C~10~H~13~N~5~O~6~ |
IUPAC Name | 2-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6(9H)-one | 2-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione |
Redox Potential | −3.0 V | −2.71 V |
Tautomeric Form | Keto-amino | 6,8-Diketo |
Base Pairing Preference | Cytosine | Adenine (via syn conformation) |
The discovery of 8-hydroxyguanine derivatives traces back to 1983 at the National Cancer Center Research Institute in Tokyo, Japan. Researcher Hiroshi Kasai and colleagues identified 8-hydroxyguanine while analyzing mutagenic compounds in broiled fish and meat. During purification of heterocyclic amines (notably IQ and MeIQx), they observed an unstable mutagenic fraction that, upon reaction with isopropylideneguanosine, yielded 8-hydroxyisopropylideneguanosine [2] [4]. This serendipitous finding revealed that heated sugars generated reactive oxygen species capable of oxidizing guanine [2].
By 1984, Kasai demonstrated that diverse oxygen radical-generating agents—including ionizing radiation, Fenton reagents (iron/H~2~O~2~), and asbestos—produced 8-hydroxyguanosine in vitro [2] [7]. A pivotal advancement came from Robert Floyd’s laboratory at the University of Oklahoma, which introduced electrochemical detection coupled with high-performance liquid chromatography (HPLC-ECD). This technique enhanced detection sensitivity ~1,000-fold, enabling quantification in biological matrices [2] [7]. Using this method, Kasai confirmed endogenous 8-hydroxyguanosine formation in mouse liver DNA after γ-irradiation in 1985 [2].
Early functional studies established its biological relevance. In 1986, Kasai showed that 8-hydroxyguanine residues in DNA templates caused misincorporation of adenine during replication by Escherichia coli Klenow fragment, suggesting mutagenic consequences [2]. Concurrently, repair mechanisms were elucidated when the enzyme formamidopyrimidine DNA glycosylase (FPG) in E. coli was found to excise 8-hydroxyguanine—later termed MutM [2] [9].
Table 2: Historical Milestones in 8-Hydroxyguanosine Research
Year | Milestone | Significance |
---|---|---|
1983 | Discovery of 8-hydroxyguanine in heated sugar/guanosine reactions | First identification of oxidative guanine modification [2] |
1984 | Development of HPLC-ECD by Robert Floyd | Enabled sensitive biomonitoring in tissues/cells [2] |
1985 | Detection in γ-irradiated mouse liver DNA | Confirmed in vivo formation and repairability [2] |
1986 | Demonstration of misreplication by DNA polymerases | Established mutagenic potential [2] |
1988 | Identification of MutM (OGG1 homolog) repair enzyme in E. coli | Revealed evolutionarily conserved repair pathway [7] [9] |
8-Hydroxyguanosine serves as a cardinal biomarker of RNA-specific oxidative damage, reflecting cellular oxidative stress status. Its formation occurs when hydroxyl radicals (•OH), singlet oxygen (~1~O~2~), or peroxynitrite (ONOO⁻) attack the C8 position of guanine in RNA molecules [1] [7]. Due to RNA’s single-stranded nature and cytoplasmic localization near mitochondrial ROS production sites, it exhibits ~10-fold higher susceptibility to oxidation than DNA [7] [9]. Once formed, 8-Hydroxyguanosine disrupts RNA function through multiple mechanisms:
Unlike DNA, RNA lacks direct repair mechanisms. Consequently, oxidized RNA undergoes degradation via RNA surveillance pathways (e.g., nonsense-mediated decay) or is sequestered in stress granules [7] [9]. Accumulation correlates with pathological states:
As a biomarker, urinary 8-Hydroxyguanosine is clinically valuable due to non-invasive sampling and correlation with systemic oxidative stress. Detection employs:
Table 3: Detection Methods for 8-Hydroxyguanosine in Biomarkers
Method | Sensitivity | Advantages | Limitations |
---|---|---|---|
LC-MS/MS | ~0.1 nM | Absolute quantification, multiplex capability | Requires specialized equipment |
ELISA | ~0.5 ng/mL | High throughput, low sample volume | Cross-reactivity with analogs |
HPLC-ECD | ~1 nM | Cost-effective, robust | Lower specificity in complex matrices |
Emerging research highlights its regulatory roles. In mammalian brains, 8-Hydroxyguanosine participates in activity-dependent RNA demethylation, potentially influencing synaptic plasticity and memory consolidation [8] [9]. This positions 8-Hydroxyguanosine not merely as damage but as a redox-sensitive epitranscriptomic modification.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7